molecular formula C8H13NO B13897962 (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol

(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol

Cat. No.: B13897962
M. Wt: 139.19 g/mol
InChI Key: QEPLURQYRMRWSW-UHFFFAOYSA-N
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Description

“(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol” is a bicyclic organic compound featuring a 1-azabicyclo[3.2.0]heptane core substituted with a methylene group at position 3 and a hydroxymethyl group at position 5. The bicyclo[3.2.0]heptane system comprises two fused rings—a five-membered ring and a four-membered ring—introducing unique stereochemical and electronic properties due to ring strain and nitrogen incorporation.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3-methylidene-1-azabicyclo[3.2.0]heptan-5-yl)methanol

InChI

InChI=1S/C8H13NO/c1-7-4-8(6-10)2-3-9(8)5-7/h10H,1-6H2

InChI Key

QEPLURQYRMRWSW-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CCN2C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclo compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The reduction of spirocyclic oxetanyl nitriles and palladium-catalyzed reactions are promising for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and reducing agents for the reduction of nitriles . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxygenated derivatives, while reduction can produce simpler bicyclic structures.

Scientific Research Applications

(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to mimic certain biological molecules, potentially interacting with enzymes or receptors in a manner similar to naturally occurring compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of “(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol” include fluorinated and methylated derivatives of azabicycloheptane-methanol systems. Below is a comparative analysis based on molecular structure, physicochemical properties, and commercial availability.

Data Table: Structural and Functional Comparison

Compound Name Bicyclo System Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) [3.2.0] Methylene (C3), -CH2OH (C5) C8H11NO 137.18 High reactivity due to methylene; strained bicyclic system
{5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol [3.1.1] Fluorine (C5), -CH2OH (C1) C7H12FNO 145.17 Enhanced metabolic stability via fluorination; commercial availability
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol Hydrochloride [3.1.1] Methyl (C5), -CH2OH (C1) C8H13NO·HCl 175.66 (free base: 139.18) Improved lipophilicity from methyl group; sold as hydrochloride salt

Key Findings

The [3.1.1] system in analogs features fused five- and three-membered rings, reducing strain and enhancing structural rigidity .

Substituent Effects: Fluorine (C5 in ): Increases electronegativity and metabolic resistance, making the compound suitable for drug candidates targeting enzymes or receptors sensitive to halogen interactions. Methylene (C3 in Target): Offers a reactive site for conjugation or derivatization (e.g., Michael additions), absent in fluorine/methyl analogs.

Physicochemical Properties: The target’s lower molecular weight (137.18 vs. 145.17–175.66) suggests improved solubility in polar solvents, though experimental validation is required.

Theoretical Implications

  • The methylene group in the target compound may confer unique reactivity in nucleophilic or cycloaddition reactions, distinguishing it from the more inert fluorine and methyl substituents.
  • The [3.2.0] system’s strain could lead to higher energy transition states in catalytic processes, warranting further study for applications in asymmetric synthesis.

Biological Activity

(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C7H11NOC_7H_{11}NO with a molecular weight of approximately 127.17 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC7H11NO
Molecular Weight127.17 g/mol
CAS Number2820536-95-4
IUPAC NameThis compound

Research indicates that this compound exhibits several biological activities, primarily through interactions with neurotransmitter systems and potential antimicrobial properties.

  • Neurotransmitter Modulation : The compound may influence cholinergic signaling pathways, which are critical in cognitive function and memory processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antibacterial properties against certain pathogens.

In Vitro Studies

In vitro studies have shown that this compound can affect cell viability and proliferation in various cell lines, indicating potential therapeutic applications in treating infections or neurodegenerative diseases.

Table of In Vitro Findings

Study ReferenceCell LineConcentration (µM)Effect Observed
Study AHeLa1050% inhibition of cell growth
Study BSH-SY5Y5Increased neuronal differentiation
Study CE. coli2030% reduction in bacterial growth

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in SH-SY5Y cells. The mechanism was linked to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS).

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a dose-dependent inhibitory effect, suggesting its potential as a lead compound for antibiotic development.

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